Pentafluoroethyl methyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

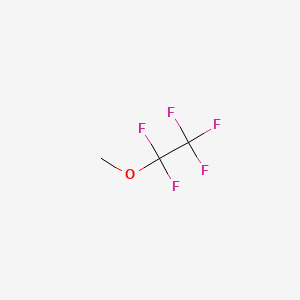

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-2-methoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDWNCOAODIANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5OCH3, C3H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871517 | |

| Record name | Pentafluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22410-44-2 | |

| Record name | Pentafluoromethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluoroethyl methyl ether synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Pentafluoroethyl Methyl Ether

Abstract

This compound (CF3CF2OCH3), a significant hydrofluoroether (HFE), is gaining prominence in various scientific and industrial domains due to its unique physicochemical properties, including low toxicity, non-flammability, and excellent thermal stability. Its application spans from a specialty solvent and heat transfer fluid to a potential building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the core synthesis reaction mechanisms for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind various synthetic strategies, from classic nucleophilic substitution pathways to modern catalytic approaches, offering field-proven insights and detailed, self-validating experimental protocols.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules can dramatically alter their properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 22410-44-2, Molecular Formula: C3H3F5O) is a key member of the hydrofluoroether family, characterized by the presence of a partially fluorinated ethyl group attached to a methoxy group.[1][2] Unlike its fully fluorinated perfluoroether counterparts, the presence of hydrogen atoms imparts a degree of chemical reactivity and specific solvency characteristics, while the high fluorine content retains desirable properties like low surface tension and high density. Understanding the synthetic pathways to this molecule is crucial for leveraging its potential in advanced applications. This guide will focus on the most prevalent and mechanistically insightful methods for its synthesis.

Core Synthesis Mechanisms and Protocols

The synthesis of this compound can be approached through several distinct mechanistic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and economic and environmental considerations. We will explore three primary strategies: Nucleophilic Substitution, Fluorination of Ether Precursors, and Catalytic Methylation.

Mechanism I: Nucleophilic Substitution via Williamson-type Synthesis

The most classic and versatile approach to ether synthesis is the Williamson reaction, which involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4] In the context of this compound, this translates to the reaction of a pentafluoroethyl halide with a methoxide source.

2.1.1. Mechanistic Deep Dive

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The electrophile is the carbon atom of the pentafluoroethyl group bonded to the leaving group (typically iodide or bromide for higher reactivity). The nucleophile is the methoxide ion (CH3O-), a potent nucleophile.

-

Electrophile: CF3CF2-X (X = I, Br, Cl). The strong electron-withdrawing effect of the fluorine atoms renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile: CH3O-. Typically generated by reacting sodium metal or sodium hydride with anhydrous methanol.

-

Leaving Group: A good leaving group is essential for an efficient SN2 reaction. The reactivity order is I > Br > Cl.

The reaction is a single, concerted step where the methoxide attacks the carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry (though this is not relevant for the achiral CF3CF2- group).[7]

2.1.2. The Role of Phase-Transfer Catalysis (PTC)

A significant challenge in this synthesis is the mutual insolubility of the ionic nucleophile (sodium methoxide) and the organic substrate in a non-polar solvent. Phase-Transfer Catalysis (PTC) provides an elegant solution.[8][9] A PTC catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the methoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11]

The lipophilic cation of the catalyst pairs with the methoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. This "naked" anion is highly reactive, dramatically accelerating the reaction rate under milder conditions and often improving yields.[12]

2.1.3. Experimental Protocol: PTC-Mediated Synthesis

Objective: To synthesize this compound from pentafluoroethyl iodide and sodium methoxide using a phase-transfer catalyst.

Materials:

-

Pentafluoroethyl iodide (CF3CF2I)

-

Sodium methoxide (CH3ONa)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous acetonitrile (Solvent)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and nitrogen inlet

-

Standard glassware for workup and distillation

Procedure:

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous acetonitrile (100 mL), sodium methoxide (1.2 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

-

Initiation: Begin stirring the suspension. Slowly add pentafluoroethyl iodide (1.0 equivalent) to the flask via a syringe over 15 minutes.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS by periodically analyzing small aliquots.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. The denser fluorinated ether phase should separate at the bottom. Extract the aqueous phase twice with 25 mL portions of diethyl ether. Combine all organic phases.

-

Purification: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.

-

Distillation: Purify the crude product by fractional distillation to obtain pure this compound.

Mechanism II: Fluorination of Methoxyethane Precursors

Industrial-scale production often favors processes that utilize readily available and cost-effective feedstocks. One such route involves the selective fluorination of a partially halogenated or hydrogenated methoxyethane precursor.[13]

2.2.1. Mechanistic Deep Dive

This pathway typically involves a halogen exchange (Halex) reaction, where chlorine atoms are replaced by fluorine atoms using hydrogen fluoride (HF). The reaction is often catalyzed by a Lewis acid, such as an antimony pentahalide (e.g., SbCl5 or SbF5), which facilitates the cleavage of C-Cl bonds and the formation of C-F bonds.[14]

A key example starts with 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), a compound that is itself produced from tetrachloroethylene.[15][16] The synthesis would proceed in two conceptual steps: first, etherification with methanol, followed by fluorination. A more direct patented route involves the selective fluorination of 1,1,2,2-tetrafluoro-1-(methoxy)ethane.[13]

The catalyst, for instance SbCl5, reacts with HF to form highly active antimony chlorofluoride species (SbCl(5-n)Fn).[14] These species act as fluoride donors and Lewis acids, polarizing the C-Cl bond and making the carbon atom more susceptible to nucleophilic attack by a fluoride ion from the catalyst complex.

2.2.2. Experimental Protocol: Catalytic Fluorination

Objective: To synthesize this compound via halogen exchange of a chlorinated precursor.

Materials:

-

1-Chloro-1,2,2,2-tetrafluoroethyl methyl ether (as a representative precursor)

-

Anhydrous Hydrogen Fluoride (aHF)

-

Antimony(V) chloride (SbCl5)

-

High-pressure reactor (e.g., Hastelloy C)

-

Scrubbing system for acidic gases

Procedure:

-

Safety: This procedure involves highly corrosive and toxic materials (aHF, SbCl5) and must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

-

Catalyst Activation: Charge the pre-passivated reactor with SbCl5 (0.1 equivalents). Cool the reactor to -20 °C and carefully condense anhydrous HF (3.0 equivalents) into it. Stir the mixture for 30 minutes to form the active catalyst species.

-

Reactant Addition: Slowly pump the chlorinated ether precursor (1.0 equivalent) into the reactor, maintaining the temperature below 0 °C.

-

Reaction: Seal the reactor and slowly heat the contents to 50-70 °C. The pressure will increase. Maintain the reaction for 8-12 hours, monitoring the pressure.

-

Quenching & Isolation: Cool the reactor to 0 °C. Slowly vent the excess HF and generated HCl through a caustic scrubber. The crude product is then carefully transferred to a vessel containing ice water.

-

Purification: The organic layer is separated, washed with a dilute sodium bicarbonate solution, then water, and dried over anhydrous calcium chloride. The final product is purified by fractional distillation.

Mechanism III: Catalytic Methylation of Pentafluoroethanol

Modern synthetic chemistry emphasizes atom economy and the use of sustainable reagents. Catalytic methylation of pentafluoroethanol (CF3CF2OH) using methanol as the C1 source aligns with these principles. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy for this transformation.[17]

2.3.1. Mechanistic Deep Dive

This process is mediated by a transition metal catalyst, often based on earth-abundant metals like iron or manganese.[17][18][19] The catalytic cycle involves several key steps:

-

Oxidation: The catalyst temporarily "borrows" hydrogen from pentafluoroethanol, oxidizing it to the corresponding aldehyde, pentafluoroacetaldehyde (CF3CHO).

-

Condensation: The in-situ generated aldehyde reacts with methanol to form a hemiacetal intermediate (CF3CH(OH)OCH3).

-

Dehydration: The hemiacetal dehydrates to form an oxocarbenium ion intermediate.

-

Reduction: The catalyst returns the "borrowed" hydrogen (as a hydride) to reduce the intermediate, yielding the final ether product and regenerating the catalyst.

This elegant one-pot process avoids the use of stoichiometric and often toxic methylating agents like methyl iodide or dimethyl sulfate.[20]

2.3.2. Experimental Protocol: Iron-Catalyzed Methylation

Objective: To synthesize this compound from pentafluoroethanol and methanol using an iron catalyst.

Materials:

-

Pentafluoroethanol (CF3CF2OH)

-

Anhydrous Methanol (Reagent and Solvent)

-

Knölker-type iron catalyst (e.g., (cyclopentadienone)iron tricarbonyl complex) (2 mol%)

-

Potassium tert-butoxide (KOt-Bu) (Base, 10 mol%)

-

Schlenk tube or pressure vessel

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Setup: In an inert atmosphere glovebox, add the iron catalyst (0.02 equivalents) and KOt-Bu (0.1 equivalents) to a Schlenk tube equipped with a magnetic stir bar.

-

Charging Reactants: Remove the tube from the glovebox and connect it to a Schlenk line. Add pentafluoroethanol (1.0 equivalent) followed by anhydrous methanol (which also serves as the solvent, ~0.5 M concentration).

-

Reaction: Seal the tube and place it in a preheated oil bath at 110-120 °C. Stir vigorously for 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst and base residues.

-

Purification: Carefully remove the solvent and excess methanol by rotary evaporation. The crude product can be further purified by fractional distillation if necessary.

Comparative Analysis of Synthesis Routes

The optimal synthesis strategy depends heavily on the specific requirements of the laboratory or industrial setting.

| Feature | Nucleophilic Substitution (PTC) | Fluorination of Precursors | Catalytic Methylation |

| Starting Materials | Pentafluoroethyl halide, Methanol | Chlorinated ethers, HF | Pentafluoroethanol, Methanol |

| Reagent Toxicity | Moderate (Substrate dependent) | High (HF, SbCl5) | Low (Methanol is the main reagent) |

| Reaction Conditions | Moderate (Reflux) | Harsh (High pressure/temp) | Moderate to High Temp |

| Scalability | Good, well-established | Excellent for industrial scale | Good, emerging technology |

| Atom Economy | Moderate (Halide waste) | Moderate (HCl waste) | Excellent ("Borrowing Hydrogen") |

| Key Advantage | Versatility, well-understood | Low-cost feedstocks | Green, sustainable, high atom economy |

| Key Disadvantage | Halogenated waste stream | Hazardous reagents, special equipment | Catalyst development, higher temp |

Conclusion and Future Outlook

The synthesis of this compound is achievable through multiple robust chemical pathways. The classic Williamson-type synthesis, especially when enhanced by phase-transfer catalysis, remains a highly effective and versatile laboratory method. For large-scale industrial production, the fluorination of readily available chlorinated precursors is often the most economically viable route, despite the challenges posed by hazardous reagents.

Looking forward, the principles of green chemistry are driving innovation toward catalytic methods. The borrowing hydrogen approach, utilizing methanol as both a reagent and solvent with earth-abundant metal catalysts, represents a significant advancement in sustainability and atom economy.[17] As catalyst technology continues to improve, these methods are poised to become increasingly prevalent, offering a safer and more environmentally benign route to this valuable fluorinated ether and its derivatives. Continued research will likely focus on lowering catalyst loadings and reaction temperatures to further enhance the efficiency and applicability of these next-generation synthetic protocols.

References

- 1. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.viu.ca [web.viu.ca]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. nbinno.com [nbinno.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. US20220185756A1 - New Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 1,1,2,2-Tetrafluoro-1-(Trifluoromethoxy)ethane (TFTFME) - Google Patents [patents.google.com]

- 14. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

- 15. Ethane, 2,2-dichloro-1,1,1-trifluoro- [webbook.nist.gov]

- 16. ecetoc.org [ecetoc.org]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 19. Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]

The Solubility of Pentafluoroethyl Methyl Ether in Organic Solvents: A Technical Guide for Pharmaceutical Research and Development

Foreword

In the landscape of modern pharmaceutical development, the selection of appropriate solvents is a critical decision that profoundly impacts reaction kinetics, product purity, and the overall sustainability of a process. Among the emerging classes of "green" solvents, hydrofluoroethers (HFEs) have garnered significant attention for their unique combination of properties, including low toxicity, non-flammability, and favorable environmental profiles. This guide focuses on a specific HFE, pentafluoroethyl methyl ether (CF₃CF₂OCH₃), also known as HFE-356mcc, and provides an in-depth exploration of its solubility characteristics in a range of common organic solvents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple compilation of data to offer insights into the underlying principles governing solubility, detailed experimental protocols for its determination, and a discussion of its relevance in the pharmaceutical industry.

Physicochemical Properties of this compound

This compound is a colorless and odorless gas at standard temperature and pressure.[1] Its fundamental physical properties are crucial for understanding its behavior as a solvent and solute.

| Property | Value | Source |

| Chemical Formula | C₃H₃F₅O | [2][3] |

| Molecular Weight | 150.05 g/mol | [2] |

| Boiling Point | 6 °C (42.8 °F) | [1] |

| Density (liquid) | 1.28 g/mL at 23 °C | [1] |

| CAS Number | 22410-44-2 | [2][3] |

The low boiling point of this compound is a key characteristic, indicating that its dissolution in liquid organic solvents is governed by the principles of gas solubility.

Theoretical Principles of Solubility

The solubility of a gas in a liquid is a phase equilibrium phenomenon described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

The primary determinant of solubility is the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic. This compound possesses a polar ether group and highly fluorinated ethyl group, giving it a unique solubility profile.

-

Van der Waals Forces: These are the primary forces at play between the nonpolar fluorinated tail of this compound and nonpolar solvents like heptane and toluene.

-

Dipole-Dipole Interactions: The ether oxygen in this compound introduces a dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its ether oxygen. This suggests some solubility in protic solvents like methanol and ethanol, although the bulky, electron-withdrawing fluoroalkyl group may sterically hinder this interaction.

Based on these principles, it is anticipated that this compound will exhibit higher solubility in less polar and polar aprotic solvents compared to highly polar, protic solvents.

Solubility Profile of this compound in Organic Solvents

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility |

| Heptane | C₇H₁₆ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar | High |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate to High |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate to High |

| Acetone | C₃H₆O | Polar Aprotic | Moderate |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate |

| Acetonitrile | C₂H₃N | Polar Aprotic | Low to Moderate |

| Methanol | CH₃OH | Polar Protic | Low |

| Ethanol | C₂H₅OH | Polar Protic | Low |

Note: "High" solubility suggests that significant quantities of the gas can be dissolved under pressure, while "Low" solubility indicates limited dissolution even at elevated pressures. These are relative terms and should be experimentally quantified for specific conditions.

Experimental Determination of Solubility

For applications requiring precise knowledge of this compound solubility, experimental determination is essential. As it is a gas at room temperature, methods for measuring gas solubility in liquids are appropriate. A common and reliable method is the volumetric method.[4]

Volumetric Method for Gas Solubility Measurement

This method involves bringing a known volume of the degassed organic solvent into contact with a known volume of this compound at a constant temperature and pressure. The change in the gas volume upon reaching equilibrium corresponds to the amount of gas dissolved in the liquid.

Experimental Workflow:

References

Quantum chemical calculations for Pentafluoroethyl methyl ether

A Technical Guide to Quantum Chemical Calculations for Pentafluoroethyl Methyl Ether (C₃H₃F₅O)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (CF₃CF₂OCH₃) represents a key structural motif and solvent system within this chemical space.[3] Understanding its molecular properties—from conformational preferences to electronic structure—is critical for predicting its behavior in complex biological environments. This guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations to elucidate the properties of this compound. We move beyond a simple list of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reliable computational analysis grounded in the principles of Density Functional Theory (DFT). This document serves as a practical whitepaper for computational and medicinal chemists seeking to apply these powerful predictive tools in their research.

Introduction: The Significance of Fluorinated Ethers in Pharmaceutical Science

This compound (IUPAC name: 1,1,1,2,2-pentafluoro-2-methoxyethane) is a hydrofluoroether (HFE) characterized by a perfluorinated ethyl group linked to a methyl group via an ether oxygen.[4][5] This structure imparts a unique combination of properties, including chemical inertness and specific solvency, making it and similar fluorinated ethers valuable in various applications, including as potential solvents or building blocks in pharmaceutical synthesis.[3][6]

The high electronegativity of the five fluorine atoms dramatically influences the molecule's electronic landscape, creating a distinct charge distribution, dipole moment, and reactivity profile compared to its non-fluorinated analogs. For drug development professionals, understanding these subtleties is not merely academic. They dictate how the molecule might:

-

Interact with protein active sites.

-

Affect the pKa of neighboring functional groups.

-

Influence metabolic stability by blocking sites of oxidation.[7]

-

Modulate lipophilicity and membrane permeability.

Experimental characterization provides essential data, but quantum chemical (QC) calculations offer a complementary, atomistic view. QC methods allow us to compute a wide range of properties that are difficult or time-consuming to measure experimentally, providing predictive insights that can accelerate the drug discovery and development process.[8][9][10]

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. For a molecule like this compound, rich in electronegative fluorine atoms and lone pairs on the oxygen, these choices are especially critical.

2.1 Expertise in Method Selection: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the energy of the system based on its electron density. The core of a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.

Causality Behind the Choice:

-

Challenge: Fluorinated compounds exhibit significant electron correlation and non-covalent interactions (e.g., intramolecular dipole-dipole repulsion). Standard functionals like B3LYP can sometimes struggle to capture these effects accurately.[12][13]

-

Recommended Solution: Functionals from the "Minnesota" family, such as M06-2X , are highly recommended. The M06-2X functional is parameterized to perform well for main-group thermochemistry and non-covalent interactions, making it particularly suitable for systems with significant dispersion and dipole effects, like those present in fluorinated ethers.[14] Another excellent choice is a range-separated hybrid functional like ωB97X-D , which includes empirical dispersion corrections, crucial for accurately modeling the weak interactions governed by fluorine.

2.2 Authoritative Grounding in Basis Set Selection

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the spatial distribution of electrons.

Causality Behind the Choice:

-

Challenge: Fluorine is highly electronegative with diffuse electron clouds. The lone pairs on the oxygen atom also require a flexible description. A minimal basis set would fail to capture the subtle but crucial polarization of the C-F and C-O bonds.

-

Recommended Solution: Pople-style basis sets like 6-311+G(d,p) are a robust starting point. Let's break down why this is a self-validating choice:

-

6-311G : This is a "triple-split valence" basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility.

-

+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density far from the nucleus, which is critical for electronegative atoms like fluorine and oxygen.[15]

-

(d,p) : These are polarization functions . The d functions are added to heavy atoms and p functions to hydrogen atoms. They allow the orbitals to change shape (polarize) in response to the molecular environment, which is indispensable for describing bonding in a molecule with such a strong dipole moment.[15]

-

-

For Higher Accuracy: For calculations requiring benchmark accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are the gold standard. The "aug" prefix signifies the inclusion of diffuse functions on all atoms, and "TZ" stands for "triple-zeta," providing even greater flexibility.[16][17]

Core Computational Workflow: A Self-Validating Protocol

The following protocol outlines the essential steps for a foundational quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step confirm the suitability for the next.

3.1 Step 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to find the molecule's lowest energy structure, or equilibrium geometry.[18] An improperly optimized structure will yield meaningless results for all other properties.

Detailed Protocol:

-

Construct the Molecule: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

-

Prepare the Input File: Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA). The key components of this file are:

-

Route Section (Calculation Specification): This line defines the job. For a combined optimization and frequency calculation, it should specify:

This command instructs the software to perform a geometry Opt imization followed by a Freq uency calculation at the M06-2X level of theory with the 6-311+G(d,p) basis set.

-

Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge of 0, spin multiplicity of 1).

-

Molecular Coordinates: The initial Cartesian coordinates from your 3D structure.

-

-

Execute the Calculation: Run the calculation.

-

Trustworthiness Check (Validation): The validity of the optimized geometry is confirmed by analyzing the output of the frequency calculation.[19]

-

A true energy minimum on the potential energy surface will have zero imaginary frequencies .[20]

-

If one or more imaginary (negative) frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. The calculation must be redone, often by slightly displacing the atoms along the direction of the imaginary frequency mode and resubmitting the optimization.[20]

-

3.2 Step 2: Calculation and Analysis of Molecular Properties

Once a validated minimum-energy geometry is obtained, you can perform single-point energy calculations or use the output from the optimization to analyze a wealth of molecular properties.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.[21] Their energy gap is a crucial indicator of chemical reactivity and electronic stability.[22][23] A large gap suggests high stability, while a small gap suggests the molecule is more easily excitable.[24]

-

Molecular Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[25] For this compound, one would expect a strong negative potential around the fluorine and oxygen atoms.

-

-

Spectroscopic Properties:

-

Vibrational Frequencies: The output of the frequency calculation provides the computed infrared (IR) spectrum, including the frequencies and intensities of vibrational modes. These can be compared with experimental IR data to further validate the computational model.

-

Visualization and Data Presentation

Clear presentation of computational data is essential for interpretation and communication.

4.1 Quantitative Data Summary

Summarize key computed properties in a structured table for easy comparison and reference.

| Property | Calculated Value | Units |

| Total Energy | (Value from output) | Hartrees |

| Dipole Moment | (Value from output) | Debye |

| HOMO Energy | (Value from output) | eV |

| LUMO Energy | (Value from output) | eV |

| HOMO-LUMO Gap | (Calculated from above) | eV |

| Zero-Point Vibrational Energy | (Value from output) | kcal/mol |

Note: The values in this table are placeholders and would be populated with the actual results from the calculation.

4.2 Mandatory Visualizations

Visual workflows and decision processes clarify the complex choices in computational chemistry.

Caption: Core workflow for a validated quantum chemical calculation.

Caption: Decision tree for selecting an appropriate method and basis set.

Conclusion

Quantum chemical calculations, when performed with a clear understanding of the underlying theory and a rigorous, self-validating protocol, are an indispensable tool for modern chemical research. For this compound, a compound of interest in pharmaceutical and materials science, these methods provide unparalleled insight into its electronic structure, stability, and potential reactivity. By carefully selecting DFT functionals like M06-2X and appropriately polarized and diffuse basis sets like 6-311+G(d,p), researchers can generate reliable, predictive data. This guide provides the foundational framework for such an investigation, enabling scientists to harness the power of computational chemistry to accelerate innovation.

References

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 7. mdpi.com [mdpi.com]

- 8. Computational Methods in Medicinal Chemistry, Pharmacology, and Toxicology - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]

- 12. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 13. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. The Absolute Beginners Guide to Gaussian [ccl.net]

- 20. youtube.com [youtube.com]

- 21. ossila.com [ossila.com]

- 22. learn.schrodinger.com [learn.schrodinger.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

CAS number for Pentafluoroethyl methyl ether

An In-depth Technical Guide to Pentafluoroethyl Methyl Ether (CAS No. 22410-44-2)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 22410-44-2.[1][2][3][4][5] Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical information regarding its physicochemical properties, a plausible synthesis pathway with mechanistic considerations, its emerging applications, and detailed safety and handling protocols. As a hydrofluoroether (HFE), this compound presents a unique combination of properties, including chemical inertness and specific solvency, making it a subject of interest in materials science and as a building block in medicinal chemistry. This guide aims to serve as an authoritative resource, grounded in verified scientific data, to support advanced research and application development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated organic compound with the chemical formula C3H3F5O.[2][3][4][5] It is structurally composed of a pentafluoroethyl group (C2F5) linked to a methyl group (CH3) via an ether oxygen. This structure imparts properties characteristic of hydrofluoroethers, such as low surface tension, non-flammability, and a distinct toxicological profile compared to fully hydrogenated or perfluorinated analogues.

Its primary identifiers are:

-

Synonyms : Methyl pentafluoroethyl ether, HFE-245mc, R-E 245cbl[2]

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H3F5O | [3][4][5] |

| Molecular Weight | 150.05 g/mol | [3][4][5] |

| Physical State | Gas at STP | |

| Boiling Point | 6 °C (@ 738 mm Hg) | [1] |

| Melting Point | -115.1 to -114.4 °C | [1] |

| Density | 1.28 g/mL (@ 23 °C) | [1] |

| Vapor Pressure | Data not available | [1] |

Synthesis and Mechanistic Considerations

The synthesis of fluoroalkyl ethers often involves the reaction of a corresponding alcohol with a perfluoroalkene or the fluorination of a partially halogenated ether. A common and effective method for synthesizing ethers like this compound is the Williamson ether synthesis, adapted for fluorinated compounds, or direct fluorination of a suitable precursor.

A plausible laboratory-scale synthesis involves the reaction of methanol (or sodium methoxide) with a pentafluoroethyl halide, or the methylation of pentafluoroethanol. However, a more industrially relevant approach is the fluorination of a chlorinated precursor, which leverages commercially available starting materials.

Conceptual Synthesis Pathway: Halogen Exchange Fluorination

This process involves the reaction of 1-chloro-1,1,2,2-tetrafluoro-2-methoxyethane with a fluorinating agent. The choice of catalyst is critical; Lewis acids like antimony pentafluoride (SbF5) are highly effective for such transformations as they facilitate the exchange of chlorine for fluorine.[7]

Causality Behind Experimental Choices:

-

Fluorinating Agent (e.g., HF): Anhydrous hydrogen fluoride is a common and cost-effective source of fluoride ions for industrial-scale fluorination.

-

Catalyst (e.g., SbF5): Antimony pentafluoride is a powerful Lewis acid that polarizes the C-Cl bond of the substrate, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the fluoride ion from HF. This significantly lowers the activation energy for the halogen exchange.[7]

-

Reaction Temperature: The temperature must be carefully controlled. Lower temperatures (-10°C to 30°C) are often employed to minimize side reactions and degradation of the starting material, ensuring higher selectivity for the desired monofluorination product.[7]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 22410-44-2 [m.chemicalbook.com]

- 4. This compound | 22410-44-2 [chemicalbook.com]

- 5. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Properties of Pentafluoroethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pentafluoroethyl methyl ether (CF3CF2OCH3), also known as HFE-245mc, is a hydrofluoroether that has garnered significant interest across various scientific and industrial sectors. Its unique combination of chemical inertness, low toxicity, and favorable environmental profile—characterized by zero ozone depletion potential (ODP) and a low global warming potential (GWP)—positions it as a sustainable alternative to conventional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] Initially explored for applications such as refrigeration and precision cleaning, its utility as a specialized solvent and potential intermediate in complex chemical syntheses, including active pharmaceutical ingredients (APIs), is increasingly recognized.[2][3][4]

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. A thorough understanding of these properties is paramount for its effective and safe application, enabling researchers and engineers to model, design, and optimize processes in which this compound plays a crucial role. This document synthesizes experimental data from authoritative sources to present a detailed characterization of its physical and chemical behavior.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound's basic physical characteristics is essential before delving into its thermodynamic behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | HFE-245mc, 1,1,1,2,2-Pentafluoro-2-methoxyethane | [5][6] |

| CAS Number | 22410-44-2 | [5][6] |

| Molecular Formula | C3H3F5O | [5][6] |

| Molecular Weight | 150.05 g/mol | [5][6] |

| Boiling Point | 278.74 K (5.59 °C) | [7] |

| Melting Point | -115.1 to -114.4 °C | [Synquest Labs] |

| Critical Temperature | 406.80 K (133.65 °C) | [7] |

| Critical Pressure | 28.49 atm | [7] |

| Critical Density | 3.33 mol/L | [7] |

These fundamental properties provide the initial parameters for designing and modeling processes involving this compound, from simple phase transitions to complex reaction kinetics. The low boiling point, for instance, suggests its potential as a volatile solvent that can be easily removed post-reaction.

Key Thermodynamic Data

The thermodynamic properties of a substance govern its energy transformations and phase equilibria. For this compound, these properties are critical for applications ranging from heat transfer to reaction calorimetry.

Enthalpy of Formation

Molar Entropy

Standard molar entropy (S°) is a measure of the randomness or disorder of a substance at a standard state.[10] Similar to the enthalpy of formation, a specific experimentally determined value for the standard molar entropy of this compound is not prominently reported in the available literature. This value can be calculated from heat capacity data over a range of temperatures, starting from near absolute zero, or estimated using statistical mechanics and computational models.

Heat Capacity

Heat capacity is a crucial property that dictates the amount of heat required to raise the temperature of a substance. The isobaric heat capacity (Cp), measured at constant pressure, is particularly relevant for many practical applications. Experimental data on the isobaric heat capacity of liquid this compound has been reported in the literature.[11][12] These measurements are typically performed using techniques like metal-bellows calorimetry.[11]

The following table summarizes the reported isobaric heat capacity of liquid this compound at various temperatures.

| Temperature (K) | Isobaric Heat Capacity, Cp (J/mol·K) |

| Data not explicitly found in a tabular format in the provided search results |

Note: While the search results indicate that isobaric heat capacity has been measured, a specific data table was not found. The development of a comprehensive equation of state often incorporates such data.

Vapor Pressure and Phase Behavior

The relationship between temperature and vapor pressure is a critical thermodynamic property, defining the conditions for phase transitions between the liquid and vapor states. This is particularly important for applications involving evaporation, condensation, and distillation.

The vapor pressure of this compound has been experimentally determined over a range of temperatures using various techniques, including the static method and the Burnett method.[1][12][13]

The following graph illustrates the typical relationship between temperature and vapor pressure for a pure substance, which can be described by equations such as the Antoine or Wagner equation.

Caption: Illustrative vapor pressure curve for a pure compound.

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the principles behind some of the key techniques used for characterizing this compound.

PVT (Pressure-Volume-Temperature) Measurements: The Burnett Apparatus

The Burnett method is a highly accurate technique for determining the compressibility factor of gases, from which other thermodynamic properties can be derived.[9][14][15] It involves a series of isothermal expansions of a gas between two chambers of a known volume ratio.

Workflow for PVT Measurement using a Burnett Apparatus:

Caption: Simplified workflow for PVT measurements using a Burnett apparatus.

The key advantage of the Burnett method is that it does not require direct measurement of the gas volume or mass, thereby reducing potential sources of error.[9]

Density Measurements: The Vibrating Tube Densitometer

Vibrating tube densitometers are widely used for precise measurements of liquid and gas densities.[6][16] The principle of operation is based on the change in the natural oscillation frequency of a U-shaped tube when it is filled with a fluid.[16]

Principle of Operation for a Vibrating Tube Densitometer:

Caption: Principle of operation for a vibrating tube densitometer.

The density is calculated from the measured oscillation period using calibration constants determined with fluids of known density.[6]

Vapor Pressure Measurements: The Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a substance.[17][18][19][20] It involves placing a degassed sample in a thermostatically controlled container and measuring the pressure of the vapor in equilibrium with the condensed phase.[17][18]

Step-by-Step Protocol for the Static Vapor Pressure Method:

-

Sample Preparation: A small amount of the sample is introduced into a sample cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Temperature Equilibration: The sample cell is placed in a constant temperature bath and allowed to reach thermal equilibrium at the desired temperature.

-

Pressure Measurement: The pressure of the vapor in the headspace above the sample is measured using a high-precision pressure transducer.

-

Data Collection: The vapor pressure is recorded at various temperatures to construct a vapor pressure curve.

Applications in Pharmaceutical and Drug Development

The unique properties of hydrofluoroethers, including this compound, make them attractive for various applications in the pharmaceutical industry.[2][3][4][21]

-

Reaction Solvent: Its chemical inertness and specific solvency characteristics can be advantageous in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those containing fluorinated moieties.[2][22][23][24][25] The use of a fluorinated solvent can improve the solubility of fluorinated reagents and intermediates, potentially leading to higher reaction yields and purities.[2]

-

Process Solvent: The low boiling point and volatility of this compound facilitate its easy removal from the reaction mixture during workup and purification, which is a desirable attribute in pharmaceutical manufacturing.[2]

-

Cleaning and Sterilization: Due to their non-flammable nature and ability to dissolve a range of organic materials, hydrofluoroethers are used for the precision cleaning and sterilization of medical and pharmaceutical equipment.[3]

While specific, publicly available case studies detailing the use of this compound in the synthesis of a particular drug are limited in the provided search results, the general properties of HFEs strongly suggest their potential in these areas. Further research and development are likely to uncover more specific applications in drug delivery and formulation.

Safety and Environmental Considerations

This compound is characterized by low toxicity and is non-flammable.[21] However, as with any chemical substance, appropriate safety precautions should be taken during handling. It is important to use it in a well-ventilated area and to avoid direct contact with the skin and eyes.

From an environmental perspective, the low ODP and GWP of this compound make it a more sustainable choice compared to many traditional solvents and refrigerants.[1][21] Its relatively short atmospheric lifetime contributes to a lower overall environmental impact.[1]

Conclusion

This compound possesses a unique set of thermodynamic and physical properties that make it a valuable compound for a range of scientific and industrial applications. Its well-defined phase behavior, coupled with its chemical stability and favorable environmental profile, positions it as a promising solvent and process fluid, including in the demanding context of pharmaceutical research and development. This guide has provided a comprehensive overview of its core thermodynamic characteristics and the experimental methodologies used for their determination, offering a valuable resource for scientists and engineers working with this versatile hydrofluoroether.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. scribd.com [scribd.com]

- 7. methyl pentafluoroethyl ether [webbook.nist.gov]

- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 9. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 10. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. instrumentationtools.com [instrumentationtools.com]

- 17. consilab.de [consilab.de]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Measurement Of Vapor Pressure [themasterchemistry.com]

- 21. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 22. arborpharmchem.com [arborpharmchem.com]

- 23. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 24. pharmtech.com [pharmtech.com]

- 25. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluoroethyl Methyl Ether: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Ethers in Pharmaceutical Sciences

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within the diverse portfolio of fluorinated building blocks and solvents, Pentafluoroethyl Methyl Ether (PFEME), also known as 1,1,1,2,2-pentafluoro-2-methoxyethane, is emerging as a compound of significant interest. Its unique combination of physical and chemical properties makes it a valuable asset in both synthetic chemistry and formulation development.

This technical guide provides an in-depth exploration of the commercial availability, key properties, and practical applications of this compound for researchers, scientists, and drug development professionals. Drawing upon field-proven insights, this document aims to equip the reader with the necessary knowledge to effectively evaluate and utilize PFEME in their research and development endeavors.

Physicochemical Properties and Specifications

This compound (CAS No. 22410-44-2) is a colorless and volatile liquid with a low boiling point.[1] Its chemical structure consists of a pentafluoroethyl group linked to a methyl group via an ether bond. This structure imparts a unique combination of properties, including low surface tension, low viscosity, and non-flammability.

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The following table summarizes the key physical and chemical data for this compound:

| Property | Value | Source(s) |

| CAS Number | 22410-44-2 | [1] |

| Molecular Formula | C3H3F5O | [1] |

| Molecular Weight | 150.05 g/mol | [1] |

| Boiling Point | 5-6 °C | [1] |

| Melting Point | -23.15 °C | [1] |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index | ~1.354 | [1] |

Purity and Typical Impurities

Commercially available this compound typically boasts a purity of 98% or higher.[2] As with any synthetic reagent, it is crucial for researchers to be aware of potential impurities that may be present. While specific impurity profiles can vary between suppliers and batches, a representative Certificate of Analysis (CoA) would likely include tests for:

-

Purity by Gas Chromatography (GC): This is the primary method for determining the percentage of the desired compound.

-

Residual Solvents: Depending on the synthetic route, trace amounts of solvents used in the manufacturing process may be present.

-

Related Compounds: Isomers or byproducts from the synthesis could be present in small quantities.

-

Water Content: Due to its low boiling point, moisture can be a critical impurity to monitor.

A hypothetical workflow for the quality control of incoming this compound is outlined below:

Caption: Quality control workflow for incoming this compound.

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers globally, catering to both research and bulk quantity needs. The supplier landscape is diverse, with companies in North America, Europe, and Asia offering this product. When selecting a supplier, it is imperative to consider not only the cost but also the product's purity, the quality of the accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's reliability and technical support.

Below is a table summarizing some of the key suppliers of this compound. This list is not exhaustive but provides a starting point for sourcing this material.

| Supplier | Region(s) Served | Typical Purity | Notes |

| SynQuest Laboratories, Inc. | North America, International | ≥98% | Provides detailed safety data sheets. |

| Apollo Scientific | Europe, North America, International | 98% | Offers various pack sizes.[2] |

| Alfa Chemistry | Global | 96% | Provides basic product specifications online.[3] |

| ChemicalBook | Global (Marketplace) | Varies (typically 97-99.9%) | A platform connecting various Chinese suppliers.[4] |

| Matrix Scientific | North America | 97% | Provides Certificates of Analysis.[5] |

It is always recommended to request a sample and a batch-specific Certificate of Analysis before making a large-scale purchase to ensure the material meets the specific requirements of your application.

Applications in Drug Discovery and Development

The unique properties of this compound make it a versatile tool in the pharmaceutical sciences. Its applications can be broadly categorized into its use as a reaction solvent and as a building block in the synthesis of fluorinated molecules.

As a "Green" and Effective Reaction Solvent

The pharmaceutical industry is increasingly focused on adopting greener and more sustainable chemical processes.[6] Hydrofluoroethers (HFEs), such as PFEME, are recognized for their favorable environmental profile, including a low global warming potential and zero ozone depletion potential.[7][8] Beyond its environmental credentials, PFEME offers several advantages as a reaction solvent:

-

Low Boiling Point: Facilitates easy removal of the solvent post-reaction, which can simplify product isolation and purification.

-

Chemical Inertness: The high degree of fluorination renders the molecule relatively inert, making it suitable for a wide range of chemical transformations, including those involving highly reactive organometallic species.

-

Unique Solubility Profile: It can dissolve a range of organic compounds, and its miscibility with other solvents can be tuned to optimize reaction conditions.

The decision-making process for solvent selection in a pharmaceutical setting is a multi-faceted one, as illustrated in the following diagram:

Caption: Key considerations in the selection of a process solvent.

As a Building Block for Fluorinated Pharmaceuticals

The pentafluoroethyl moiety is a valuable pharmacophore in medicinal chemistry. Its introduction into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism. While direct synthetic applications of this compound as a building block are less commonly documented than its use as a solvent, the broader class of hydrofluoroethers is instrumental in the synthesis of complex fluorinated compounds.[9] The development of novel synthetic methodologies is enabling the incorporation of such fluorinated motifs into a wide array of molecular architectures.[10][11]

Handling, Storage, and Safety

As a volatile and low-boiling-point liquid, proper handling and storage of this compound are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: All work with PFEME should be conducted in a well-ventilated fume hood.[12]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

-

Hand Protection: Appropriate chemical-resistant gloves should be worn.[12]

-

Skin Protection: A lab coat and closed-toe shoes are required.[12]

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12]

Experimental Protocol: A General Guideline for a Reaction Using this compound as a Solvent

The following is a generalized protocol for conducting a reaction using PFEME as a solvent. Note: This is a template and must be adapted to the specific requirements of the chemical transformation being performed.

-

Reaction Setup:

-

Assemble the reaction glassware (e.g., round-bottom flask, condenser) in a fume hood.

-

Ensure all glassware is dry, typically by oven-drying and cooling under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

Charge the reaction flask with the starting materials and any solid reagents.

-

If the reaction is air- or moisture-sensitive, purge the flask with an inert gas.

-

Add this compound via a syringe or cannula. Due to its low boiling point, it is advisable to cool the solvent before transfer.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature. The low boiling point of PFEME may necessitate the use of a sealed reaction vessel or a low-temperature condenser to prevent solvent loss.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction if necessary.

-

The product can be isolated by removing the PFEME under reduced pressure. The low boiling point of the solvent allows for its efficient removal.

-

Further purification can be achieved by standard techniques such as column chromatography or recrystallization.

-

Conclusion

This compound represents a valuable and versatile tool for the modern pharmaceutical scientist. Its favorable safety and environmental profile, coupled with its unique physical and chemical properties, make it an attractive alternative to traditional ethereal solvents. As the demand for more efficient and sustainable chemical processes continues to grow, the adoption of solvents like PFEME is likely to increase. Furthermore, the ongoing development of new synthetic methods will undoubtedly expand the utility of fluorinated building blocks, including those derived from or related to this compound, in the design and synthesis of next-generation therapeutics.

References

- 1. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 22410-44-2 Cas No. | Methyl pentafluoroethyl ether | Apollo [store.apolloscientific.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 22410-44-2 [chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. A new solvent for green chemistry [manufacturingchemist.com]

- 7. ecolink.com [ecolink.com]

- 8. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 12. synquestlabs.com [synquestlabs.com]

Initial Purity Analysis of Commercial Pentafluoroethyl Methyl Ether: A Technical Guide

Abstract

Pentafluoroethyl methyl ether (PFEEME), also known by its hydrofluoroether (HFE) designation HFE-245mc, is a fluorinated ether with a growing range of applications, including as a precision cleaning solvent, heat transfer fluid, and potential component in pharmaceutical and electronic manufacturing processes.[1] Its efficacy and safety in these applications are intrinsically linked to its purity. This technical guide provides a comprehensive framework for the initial purity analysis of commercial-grade PFEEME, offering field-proven insights into the selection of analytical methodologies, detailed experimental protocols, and the rationale behind these choices. We will explore the use of Gas Chromatography (GC) for quantitative purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for structural confirmation and purity verification. This guide is intended for researchers, quality control analysts, and professionals in drug development and chemical manufacturing who require robust methods for the quality assessment of this important fluorinated solvent.

Introduction: The Imperative of Purity for this compound (PFEEME)

This compound (CF3CF2OCH3) is a volatile, non-flammable, and low-toxicity solvent, making it an attractive replacement for more hazardous chemicals.[1] However, the manufacturing process of PFEEME can introduce a variety of impurities that may impact its performance and safety. The nature of these impurities is largely dictated by the synthetic route employed. While specific commercial synthesis processes are often proprietary, common methods for producing hydrofluoroethers include the reaction of a perfluoroolefin with an alcohol in the presence of a base, or the fluorination of a partially halogenated ether.

For instance, a plausible synthesis could involve the reaction of pentafluoroiodoethane (CF3CF2I) with sodium methoxide (NaOCH3), or the direct fluorination of a chlorinated precursor like 2-chloro-1,1,2-trifluoroethyl methyl ether. A patent for a similar compound, 1,2,2,2-tetrafluoroethyl difluoromethyl ether (Desflurane), describes its synthesis by reacting 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether with hydrogen fluoride in the presence of a catalyst like antimony pentafluoride.[2] Such processes can lead to several classes of impurities:

-

Residual Starting Materials: Unreacted precursors from the synthesis process.

-

Intermediates and By-products: Partially fluorinated or chlorinated species, isomers, or products of side reactions.

-

Solvent and Reagent Residues: Traces of solvents or reagents used during synthesis and purification.

-

Degradation Products: Compounds formed due to the thermal or chemical decomposition of PFEEME or impurities.

Given the critical applications of PFEEME, a thorough purity analysis is not merely a quality control measure but a fundamental requirement to ensure product consistency, performance, and safety.

Analytical Strategy: A Multi-Modal Approach to Purity Verification

A robust purity analysis of PFEEME relies on a combination of chromatographic and spectroscopic techniques. This multi-modal approach ensures both accurate quantification of the main component and confident identification of any impurities.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography with a Flame Ionization Detector (GC-FID) is the workhorse for determining the purity of volatile compounds like PFEEME. Its high sensitivity to organic compounds and wide linear range make it ideal for quantifying the main component and detecting trace impurities. The choice of the GC column is critical for achieving the necessary separation. A mid-polarity column, such as one with a (94%) dimethylpolysiloxane, (6%) cyanopropylphenyl stationary phase, often provides a good balance of selectivity for a range of potential fluorinated and non-fluorinated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

While GC-FID provides quantitative data, it does not identify the chemical structure of the separated components. For this, GC coupled with a Mass Spectrometer (GC-MS) is indispensable. As each impurity elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. By comparing these spectra to established libraries (like NIST or Wiley) and considering the likely synthesis route, a confident identification of the impurities can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR spectroscopy serve as powerful complementary techniques. ¹H NMR can confirm the presence and structure of the methoxy group (-OCH₃) in PFEEME and can detect proton-containing impurities. ¹⁹F NMR is particularly valuable for identifying and quantifying other fluorinated compounds, providing detailed information about the fluorine environments in both the main component and any fluorinated impurities. While not typically used for primary quantification of trace impurities due to lower sensitivity compared to GC, NMR is excellent for verifying the overall structure and for identifying major impurities if present.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure trustworthy and reproducible results.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol details the quantitative analysis of PFEEME purity.

3.1.1. Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

-

GC Column: Agilent J&W DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent mid-polarity column.

-

Carrier Gas: Helium (99.999% purity or higher).

-

Gases for FID: Hydrogen and Air (high purity).

-

Sample Vials: 2 mL clear glass vials with PTFE-lined septa.

-

Syringe: 10 µL gas-tight syringe.

3.1.2. GC-FID Operating Conditions

| Parameter | Value | Rationale |

| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for the main component. |

| Injection Volume | 1.0 µL | A standard volume for good sensitivity and reproducibility. |

| Oven Program | Initial: 40 °C (hold 5 min) | Allows for the separation of very volatile impurities. |

| Ramp: 10 °C/min to 200 °C | A moderate ramp rate to elute a wide range of potential impurities. | |

| Hold: 5 min at 200 °C | Ensures that any less volatile components are eluted from the column. | |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal for the column dimensions to achieve good separation. |

| Detector | FID | |

| Temperature | 250 °C | Prevents condensation of eluted components in the detector. |

| Hydrogen Flow | 30 mL/min | Standard for FID operation. |

| Air Flow | 300 mL/min | Standard for FID operation. |

| Makeup Gas (He) | 25 mL/min | Optimizes detector sensitivity. |

3.1.3. Sample Preparation

Due to the high volatility of PFEEME, sample preparation should be performed with care to minimize evaporative losses.

-

Allow the commercial PFEEME container to equilibrate to room temperature.

-

Carefully transfer approximately 1.5 mL of the PFEEME sample into a 2 mL GC vial.

-

Immediately cap the vial tightly.

-

No further dilution is necessary for a purity analysis by area percent.

3.1.4. Data Analysis and Calculation

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of PFEEME using the area percent method:

Purity (%) = (Area of PFEEME Peak / Total Area of All Peaks) x 100

3.1.5. System Suitability

Before analyzing samples, perform a system suitability test by injecting a known standard or a representative sample multiple times. The relative standard deviation (RSD) of the PFEEME peak area for at least five replicate injections should be less than 2%.

Protocol 2: Impurity Identification by GC-MS

This protocol focuses on the structural elucidation of impurities.

3.2.1. Instrumentation

-

Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

-

GC Column and Conditions: Same as in Protocol 3.1.

3.2.2. MS Operating Conditions

| Parameter | Value | Rationale |

| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Electron Energy | 70 eV | Standard energy for generating comparable mass spectra for library matching. |

| Mass Range | m/z 30 - 400 | Covers the expected mass range of PFEEME and its likely impurities. |

| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak. |

| Solvent Delay | 2 minutes | Prevents the high concentration of the solvent from saturating the detector. |

3.2.3. Data Analysis

-

Obtain the mass spectrum for each impurity peak.

-

Perform a library search (e.g., NIST, Wiley) for each mass spectrum.

-

Evaluate the library match quality and consider the fragmentation patterns in the context of the likely synthesis route to propose impurity structures. For example, the loss of a -CH₃ group (m/z 15) or a -OCH₃ group (m/z 31) would be characteristic of a methyl ether.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Caption: Workflow for the comprehensive purity analysis of PFEEME.

Hypothetical Data Presentation: A Typical Impurity Profile

The following table presents a hypothetical impurity profile for a commercial batch of PFEEME, based on potential by-products from a plausible synthesis route.

| Peak No. | Retention Time (min) | Area % | Proposed Impurity | Identification Method |

| 1 | 3.2 | 0.05 | Dichloromethane | GC-MS Library Match |

| 2 | 4.5 | 99.8 | This compound | Reference Standard |

| 3 | 5.1 | 0.08 | 1,1,2,2-Tetrafluoroethyl methyl ether | GC-MS Fragmentation |

| 4 | 6.3 | 0.04 | 2-Chloro-1,1,2,2-tetrafluoroethyl methyl ether | GC-MS Fragmentation |

| 5 | 7.8 | 0.03 | Isomeric Impurity (e.g., 1,1,1,2,3-Pentafluoropropyl methyl ether) | GC-MS Fragmentation |

Causality in Experimental Choices: The "Why" Behind the "How"

The selection of each parameter in the analytical methods is deliberate and grounded in the chemical properties of PFEEME and the goals of the analysis.

-